

# A Technical Guide to Devimistat-d10: A Tool for Interrogating Mitochondrial Metabolism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Devimistat-d10*

Cat. No.: *B12367541*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Devimistat (formerly CPI-613) is a first-in-class investigational drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy production in cancer cells.<sup>[1][2][3]</sup> As a lipoic acid analog, devimistat is designed to disrupt the altered mitochondrial metabolism of tumor cells, leading to their death.<sup>[4][5]</sup> This guide focuses on the deuterated analog, **devimistat-d10**, and its application as a sophisticated tool for studying mitochondrial function, particularly in the context of cancer research and drug development. The inclusion of ten deuterium atoms provides a stable isotopic label, making it an invaluable tracer for metabolic flux analysis using mass spectrometry.

## Core Mechanism of Action

Devimistat's primary targets are two key enzyme complexes within the mitochondrial matrix: the Pyruvate Dehydrogenase Complex (PDC) and the  $\alpha$ -Ketoglutarate Dehydrogenase Complex (KGDHC). These complexes are crucial control points in the TCA cycle, responsible for converting pyruvate and  $\alpha$ -ketoglutarate into acetyl-CoA and succinyl-CoA, respectively.

The mechanisms of inhibition are distinct for each enzyme complex:

- Pyruvate Dehydrogenase (PDC): Devimistat indirectly inhibits PDC. It achieves this by hyper-activating pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and

inactivate PDC.

- $\alpha$ -Ketoglutarate Dehydrogenase (KGDHC): The drug selectively inactivates KGDHC by inducing a burst of reactive oxygen species (ROS), which disrupts the enzyme's normal redox feedback loop.

By simultaneously inhibiting these two critical entry points into the TCA cycle, devimistat effectively shuts down mitochondrial respiration, leading to a metabolic crisis within the cancer cell. This collapse triggers mitochondria-induced apoptosis through the release of cytochrome C.



[Click to download full resolution via product page](#)

Caption: Mechanism of devimistat targeting PDC and KGDHC.

## Quantitative Data Summary

The efficacy of devimistat has been evaluated across various cancer cell lines and in clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Devimistat (CPI-613)

| Cell Line | Cancer Type       | Metric        | Value                                  | Reference |
|-----------|-------------------|---------------|----------------------------------------|-----------|
| H460      | Human Lung Cancer | EC50          | 120 $\mu$ M                            |           |
| Saos-2    | Human Sarcoma     | EC50          | 120 $\mu$ M                            |           |
| BxPC-3    | Pancreatic Cancer | In Vivo Model | Potent anticancer activity at 25 mg/kg |           |

| H460 | Human Lung Cancer | In Vivo Model | Significant tumor growth inhibition at 10 mg/kg | |

Table 2: Clinical Trial Pharmacokinetics & Dosing

| Trial Phase | Patient Population                | Dosing                                   | Key Finding                                    | Reference |
|-------------|-----------------------------------|------------------------------------------|------------------------------------------------|-----------|
| Phase 1     | Advanced Hematologic Malignancies | Up to 2,940 mg/m <sup>2</sup> (IV)       | No dose-limiting toxicities observed           |           |
| Phase 1     | Advanced Hematologic Malignancies | N/A                                      | Half-life of 1.34 hours                        |           |
| Phase 1b    | Biliary Tract Cancer              | 2000 mg/m <sup>2</sup> (IV) with Gem/Cis | Well tolerated with promising initial efficacy |           |

| Phase 3 (AVENGER 500) | Metastatic Pancreatic Cancer | 500 mg/m<sup>2</sup> with mFOLFIRINOX | Did not meet primary OS endpoint | |

## Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving devimistat.

## Protocol 1: Assessment of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This protocol is adapted from studies measuring mitochondrial function in cancer cells following devimistat treatment.

**Objective:** To measure the effect of devimistat on basal respiration, ATP-coupled respiration, and maximal respiratory capacity.

### Materials:

- Seahorse XF Analyzer (or similar)
- Cancer cell line of interest (e.g., HCT116, OVCAR3)
- **Devimistat-d10** stock solution
- Seahorse XF Cell Culture Microplates
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Mitochondrial inhibitors: Oligomycin, FCCP (or CCCP), Rotenone/Antimycin A

### Procedure:

- **Cell Seeding:** Seed cells (e.g., 20,000 cells/well) in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
- **Treatment:** Treat cells with varying concentrations of **devimistat-d10** (e.g., 50-200  $\mu$ M) or vehicle control for a specified duration (e.g., 24 hours).
- **Assay Preparation:** One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO<sub>2</sub> incubator at 37°C.
- **Instrument Calibration:** Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.

- Mito Stress Test: Load the calibrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.
- Data Acquisition: Place the cell plate into the Seahorse XF Analyzer. The instrument will sequentially inject the inhibitors and measure OCR at baseline and after each injection.
- Data Analysis: Analyze the resulting OCR data to determine parameters such as basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.

## Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is based on a validated bioanalytical assay for quantifying CPI-613 and its metabolites. Using **devimistat-d10** would require adjusting the mass transitions to account for the deuterium label.

Objective: To accurately quantify **devimistat-d10** concentrations in plasma samples for pharmacokinetic studies.

### Materials:

- Triple quadrupole mass spectrometer (e.g., Sciex API 5000)
- HPLC system with a C18 column (e.g., Xbridge C18, 50 × 2.1 mm; 5 µm)
- Human plasma samples
- Acetonitrile (for protein precipitation)
- **Devimistat-d10** and internal standard
- Formic acid

### Procedure:

- Sample Preparation: Thaw plasma samples. To a 50 µL aliquot, add the internal standard.

- Protein Precipitation: Add 200  $\mu$ L of acetonitrile to precipitate plasma proteins. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Extraction: Transfer the supernatant, dilute with water, and inject onto the LC-MS/MS system.
- Chromatographic Separation: Use a gradient elution method with a mobile phase consisting of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for **devimistat-d10** and the internal standard.
  - Note: The precursor and product ion m/z values must be optimized for the d10-labeled compound.
- Quantification: Construct a calibration curve using standards of known concentrations. Quantify the **devimistat-d10** concentration in the unknown samples by interpolating from this curve. The reported linear range for non-deuterated CPI-613 is 50–50,000 ng/ml.

## Visualized Workflows and Pathways

### Metabolomics Experimental Workflow

The use of **devimistat-d10** is ideal for stable isotope tracing studies to map metabolic flux.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [targetedonc.com](http://targetedonc.com) [targetedonc.com]
- 2. [onclive.com](http://onclive.com) [onclive.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Technical Guide to Devimistat-d10: A Tool for Interrogating Mitochondrial Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12367541#devimistat-d10-as-a-tool-for-studying-mitochondrial-metabolism>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)